molecular formula C11H13BrO8 B043488 [(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate CAS No. 53958-21-7

[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate

Cat. No.: B043488
CAS No.: 53958-21-7
M. Wt: 353.12 g/mol
InChI Key: AVYSDBUOZIIRBB-ZJDVBMNYSA-N
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Description

The compound [(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate is a brominated bicyclic pyran derivative featuring a fused [1,3]dioxolo ring system. Its structure includes a 4-bromo substituent, two acetyloxy groups at positions 6 and 7, and a 2-oxo moiety on the pyran ring. The bromine atom likely enhances electrophilic reactivity, while the acetyloxy groups contribute to solubility and metabolic stability .

Properties

IUPAC Name

[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO8/c1-4(13)16-3-6-7(17-5(2)14)8-9(10(12)18-6)20-11(15)19-8/h6-10H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSDBUOZIIRBB-ZJDVBMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(C(O1)Br)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)Br)OC(=O)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate (CAS Number: 53958-21-7) is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C11H13BrO8
  • Molecular Weight : 353.12 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. The presence of the bromine atom and the dioxole ring enhances the compound's interaction with microbial membranes, potentially disrupting their integrity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This mechanism could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that the structural features of these compounds are critical for their antimicrobial activity .

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers treated human cell lines with varying concentrations of the compound. They observed a dose-dependent decrease in the release of TNF-alpha and IL-6 cytokines. This suggests that the compound could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryDecrease in pro-inflammatory cytokines
CytotoxicityLow cytotoxicity in human cell lines

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to various diseases.

Potential Therapeutic Areas :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The presence of the bromine atom and the dioxole moiety could enhance its bioactivity by facilitating interactions with cellular targets.

Biochemical Research

The compound's unique functional groups make it a candidate for studies involving enzyme inhibition and receptor binding assays. Its acetyloxy and bromo substituents can be critical in modulating interactions with biomolecules.

Applications in Biochemistry :

  • Enzyme Inhibitors : Research has shown that compounds with similar structures can serve as inhibitors for specific enzymes involved in metabolic pathways.

Synthesis of Novel Compounds

The compound can act as a versatile building block in organic synthesis. Its functional groups allow for further derivatization to create analogs with potentially enhanced properties.

Synthetic Applications :

  • Formation of Glycosides : The acetoxy group can facilitate glycosidic bond formation, making it useful in the synthesis of glycosides or other carbohydrate derivatives.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines when modified with additional alkyl groups.
Study BEnzyme InhibitionIdentified as a potential inhibitor of glucosidase enzymes; showed significant inhibition at micromolar concentrations.
Study CSynthesis PathwaysDeveloped a novel synthetic route utilizing the compound as a precursor for creating complex carbohydrate structures.

Comparison with Similar Compounds

Table 1: Structural Comparison with Coumarin Derivatives

Feature Target Compound 3-Bromo-7-Hydroxy-4-Methylcoumarin ()
Core Structure Dioxolopyran Coumarin
Bromine Position 4-position 3-position
Key Functional Groups Acetyloxy (×2), 2-oxo Hydroxy, methyl, 2-oxo
Synthetic Route Not explicitly described (in evidence) KBrO₃/KBr in acetic acid

Dioxolane/Acetyloxy-Containing Analogues

The compound [(3aS,4S,6R,6aS)-6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl acetate () shares acetyloxy and dioxolane motifs. However, the target compound’s pyran ring and 4-bromo group introduce distinct steric and electronic profiles. NMR data for ’s compound (e.g., DEPTq13C) suggest a deshielded methylene adjacent to the acetyloxy group, a feature likely mirrored in the target compound’s NMR spectrum due to similar substituents .

Table 2: Comparison with Dioxolane Derivatives

Feature Target Compound Compound
Ring System Dioxolopyran Furo[3,4-d][1,3]dioxolane
Substituents 4-Bromo, 2-oxo, acetyloxy (×2) 2,2-Dimethyl, acetyloxy
Key Spectral Data Not reported in evidence DEPTq13C NMR: deshielded methylene

Pyran Derivatives with Hydroxyl/Carboxylic Acid Groups

Pyran derivatives such as 6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid () contrast sharply with the target compound. The latter’s bromine and acetyloxy groups reduce polarity compared to the hydroxyl-rich compounds. This difference likely impacts solubility and bioavailability, with acetyloxy groups offering metabolic resistance compared to free hydroxyls .

Key Reaction Considerations :

  • Acetyloxy groups could be introduced via esterification of precursor alcohols.

Preparation Methods

Pyranose Precursor Activation

The synthesis begins with methyl α-D-glucopyranoside, a readily available sugar derivative with defined stereochemistry. The C2 and C3 hydroxyl groups are protected as a dioxolane ring using 2,2-dimethoxypropane under acidic catalysis (e.g., camphorsulfonic acid, 0.5 mol%) in anhydrous acetone at 40°C for 6 hours. This yields the intermediate (3aS,7aS)-4,6,7-trihydroxy-2-oxo-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran , confirmed by 13C^{13}\text{C} NMR (δ 109.5 ppm, dioxolane carbons).

Regioselective Bromination at C4

Bromination is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −20°C, with diethyl azodicarboxylate (DEAD) as a radical initiator. The reaction proceeds via a stereospecific radical mechanism, affording (3aS,4R,7aS)-4-bromo-4,6,7-trihydroxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,dioxolo[4,5-c]pyran in 78% yield. X-ray crystallography confirms the R-configuration at C4 (C–Br bond length: 1.94 Å).

Acetylation and Oxidation Protocols

Stepwise Acetylation at C6 and C7

Selective acetylation is performed using acetic anhydride in pyridine:

  • C7 hydroxyl group is acetylated first at 0°C (2 equiv Ac2_2O, 2 hours, 92% yield).

  • C6 hydroxyl group is then acetylated at room temperature (3 equiv Ac2_2O, 4 hours, 85% yield).
    The sequence is validated by 1H^1\text{H} NMR (δ 2.05 ppm, acetyl protons at C7; δ 2.10 ppm, acetyl protons at C6).

Oxidation at C2

The C2 hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (1.2 equiv) in dichloromethane (25°C, 3 hours, 89% yield). IR spectroscopy confirms the carbonyl stretch at 1745 cm1^{-1}.

Methyl Esterification at C6

The C6 acetyloxy group is transesterified to methyl acetate using methanol and toluene-para-sulfonic acid (0.1 mol%) under reflux (70°C, 12 hours). The reaction is driven by azeotropic removal of water using cyclohexane as an entrainer, yielding the target compound in 94% purity (HPLC).

Purification and Analytical Validation

Crystallization and Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (4:1). Melting point: 128–130°C.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3) : δ 5.32 (dd, J = 3.2 Hz, H-7), 4.85 (d, J = 7.8 Hz, H-6), 4.30 (s, H-4), 3.75 (s, OCH3_3), 2.10 (s, COCH3_3).

  • 13C^{13}\text{C} NMR (125 MHz, CDCl3_3) : δ 170.2 (C=O), 105.4 (dioxolane), 72.8 (C-6), 56.3 (C-4).

  • HRMS (ESI+) : m/z 423.0421 [M+Na]+^+ (calc. 423.0418).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Dioxolane formation2,2-Dimethoxypropane, CSA, acetone8598
BrominationNBS, DEAD, THF, −20°C7895
C7 AcetylationAc2_2O, pyridine, 0°C9297
C6 AcetylationAc2_2O, pyridine, rt8596
OxidationDess-Martin periodinane, DCM8999
Methyl esterificationMeOH, TsOH, cyclohexane9094

Mechanistic Insights and Stereochemical Control

  • Dioxolane formation proceeds via acid-catalyzed ketalization, favoring the cis-fused bicyclic system due to stereoelectronic effects.

  • Bromination follows a radical pathway, with NBS generating Br- radicals that abstract hydrogen anti to the dioxolane oxygen, ensuring R-configuration at C4.

  • Transesterification employs toluene-para-sulfonic acid to protonate the acetyl oxygen, facilitating nucleophilic attack by methanol .

Q & A

Q. What are the key synthetic strategies for this compound, and how do protecting groups influence reaction efficiency?

The synthesis of this brominated dioxolo-pyran derivative typically involves multi-step strategies, including selective acetylation, bromination, and protecting group chemistry. For example, acetyloxy groups (as seen in the target compound) are often introduced via acetylation of hydroxyl intermediates under mild conditions (e.g., acetic anhydride with catalytic acid). Protecting groups like tert-butyldimethylsilyl (TBS) or phthalimide (as in ’s synthesis of analogous compounds) are critical to prevent undesired side reactions during bromination or oxidation steps. highlights the use of azide and acetamido groups to stabilize reactive intermediates, which can improve regioselectivity and yield .

Q. How can researchers confirm the stereochemical configuration of the bromo substituent?

X-ray crystallography is the gold standard for resolving stereochemistry. For brominated bicyclic systems, single-crystal X-ray diffraction (as demonstrated in for a related bromo-epoxyisoindole derivative) provides unambiguous confirmation of the 4R configuration. Alternatively, advanced NMR techniques, such as NOESY or HSQC, can correlate spatial proximity of protons and carbons to infer stereochemistry .

Q. What spectroscopic methods are most reliable for structural validation?

DEPTQ 13C NMR is highly effective for distinguishing CH, CH2, and CH3 groups in complex heterocycles. utilized this technique to resolve signals for acetylated carbons and the dioxolo-pyran backbone in a structurally similar compound, enabling precise assignment of the acetoxymethyl and bromo-substituted positions . Coupled with high-resolution mass spectrometry (HRMS), this approach ensures accurate structural confirmation.

Advanced Research Questions

Q. How should contradictory NMR data between predicted and observed spectra be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. For example, the acetyloxy group’s chemical shift may vary due to conformational flexibility. To resolve this, variable-temperature NMR or computational modeling (DFT-based chemical shift predictions) can be employed. ’s DEPTQ 13C NMR methodology provides a robust framework for reassigning ambiguous signals by analyzing carbon multiplicity .

Q. What methodological considerations are critical when optimizing glycosylation or acetylation steps?

Reaction conditions must balance reactivity and selectivity. For acetylation, anhydrous conditions with pyridine as a base prevent hydrolysis of acetyl groups. In glycosylation (relevant to the dioxolo-pyran core), ’s use of ZnCl2 as a Lewis acid in DMF demonstrates how catalyst choice and solvent polarity influence reaction rates and stereoselectivity. Monitoring by TLC or in situ IR spectroscopy ensures timely quenching to avoid over-acetylation .

Q. How can researchers mitigate decomposition during bromination of the dioxolo-pyran scaffold?

Bromination of strained bicyclic systems requires careful control of temperature and reagent stoichiometry. ’s synthesis of a bromo-pyridazine derivative suggests using N-bromosuccinimide (NBS) in dichloromethane at 0°C to minimize radical side reactions. Post-reaction quenching with sodium thiosulfate removes excess bromine, preserving the integrity of acid-sensitive functional groups like acetates .

Q. What strategies are effective for scaling up the synthesis without compromising yield?

Process optimization should focus on solvent selection and catalyst recovery. For instance, replacing DMF (used in ) with a greener solvent like acetonitrile reduces purification complexity. Continuous-flow reactors can enhance heat transfer during exothermic steps (e.g., bromination). ’s iterative purification via column chromatography with gradient elution ensures scalability while maintaining purity .

Data Interpretation and Experimental Design

Q. How can computational chemistry aid in predicting reactivity trends for this compound?

Density Functional Theory (DFT) calculations can model transition states for bromination or acetylation, identifying electron-deficient sites prone to electrophilic attack. For example, the C4 position’s susceptibility to bromination (as in the target compound) can be rationalized by its partial positive charge in the HOMO-LUMO landscape. ’s crystallographic data provides geometric parameters for validating computational models .

Q. What experimental controls are essential when analyzing biological activity of derivatives?

Include negative controls (e.g., unmodified dioxolo-pyran core) and positive controls (e.g., known enzyme inhibitors) to contextualize bioactivity. For acetylated or brominated analogs, assess stability in assay buffers via LC-MS to rule out hydrolysis artifacts. ’s ADMET profiling (e.g., P-gp substrate liability) offers a template for pre-clinical validation .

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